molecular formula C17H18O2 B1666157 Benvitimod CAS No. 79338-84-4

Benvitimod

Cat. No. B1666157
CAS RN: 79338-84-4
M. Wt: 254.32 g/mol
InChI Key: ZISJNXNHJRQYJO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benvitimod, also known as Tapinarof, is an aryl hydrocarbon receptor immunomodulator . It is a metabolite, similar to resveratrol, produced by bacterial symbionts of entomopathogenic nematodes . It is efficacious and tolerable for use in patients with mild to severe psoriasis .


Synthesis Analysis

Benvitimod is synthesized from 3,5-dihydroxy-4-isopropylbenzoic acid as a raw material. The process involves sequential methylation, reduction, oxidation, condensation, decarboxylation, and demethylation to finally synthesize cis-benvitimod .


Molecular Structure Analysis

The molecular formula of Benvitimod is C17H18O2 . It is a small molecule with a molecular weight of 254.32 g/mol .


Chemical Reactions Analysis

Benvitimod is a product of an alternative ketosynthase-directed stilbenoid biosynthesis pathway . It is derived from the condensation of two β-ketoacyl thioesters .


Physical And Chemical Properties Analysis

Benvitimod is a white to very dark grey powder . It is soluble in DMSO at 2 mg/mL . It should be stored at -20°C .

Scientific Research Applications

1. Treatment of Psoriasis

  • Benvitimod has shown promise as a treatment for psoriasis. Studies reveal that it improves plaque psoriasis effectively. This non-steroidal small molecule exerts its effects by targeting key regulators of psoriasis, such as pro-inflammatory markers and skin barrier proteins. Clinical trials have demonstrated its efficacy in both mild and severe cases of plaque psoriasis, suggesting its potential as a nonsteroidal topical option for psoriatic patients (Lu, Kelly, & Feldman, 2021).
  • Another study reported that 50.4% of patients treated with benvitimod achieved a significant reduction in the Psoriasis Area and Severity Index (PASI 75), highlighting its effectiveness in treating mild-to-moderate plaque psoriasis (Cai et al., 2020).

2. Potential in Treating Inflammatory Bowel Disease

  • Benvitimod was studied for its therapeutic efficacy in a rat model of inflammatory bowel disease (IBD). The study found that benvitimod could ameliorate symptoms in this model, suggesting its potential application in treating IBD. It showed effects similar to mesalazine, a commonly used medication for IBD (Welera, Han, Vidmi, & Zhao, 2017).

3. Efficacy in Allergic Contact Dermatitis

  • Benvitimod's efficacy was also evaluated in a mouse model ofallergic contact dermatitis (ACD). The results indicated that while benvitimod did not show a significant therapeutic effect on acute ACD, it markedly decreased the swelling and inflammatory infiltration in chronic ACD models. This suggests its potential as a treatment for chronic ACD without apparent local adverse effects (Zhao, Sun, Ma, Huang, & Zhang, 2014).

4. Application in Vulvar Psoriasis

  • A case report highlighted the successful treatment of vulvar psoriasis (VP) in a 9-year-old girl using benvitimod cream. The patient, who had an unsatisfactory response to traditional treatments, showed remarkable improvement with benvitimod. This case suggests the potential of benvitimod in treating VP, especially in children and adolescents, or sensitive skin areas (Dong, Li, Chen, Zhang, Liang, & Zhang, 2022).

5. Analytical Characterization and Determination

  • A study developed a new method using ultra-high performance liquid chromatography-tandem high-resolution mass spectrometry, combined with nuclear magnetic resonance spectroscopy, for identifying the structure and determining the presence of benvitimod in cosmetics. This research provides a basis for qualitative identification of structurally unknown compounds in cosmetics and highlights benvitimod's role beyond medical applications (Wang, Wang, Wu, & Lu, 2022).

Safety And Hazards

Benvitimod is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling Benvitimod .

properties

IUPAC Name

5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISJNXNHJRQYJO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045262
Record name 3,5-Dihydroxy-4-isopropyl-trans-stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tapinarof is a therapeutic aryl hydrocarbon receptor-modulating agent (TAMA) that binds to and activates the aryl hydrocarbon receptor (AhR). AhR is a ligand-dependent transcription factor that regulates gene expression in a variety of cell types, including macrophages, T-cells, antigen-presenting cells, fibroblasts, and keratinocytes. Upon binding to its ligand, AhR heterodimerizes with AhR nuclear translocator (ARNT) to form a complex with a high affinity for DNA binding. The AhR-ligand/ARNT complex can then bind to the specific DNA recognition sites to transcribe AhR-responsive genes. Additionally, AhR also exerts its effect through other transcription factors such as the nuclear factor κB and nuclear factor erythroid 2-related factor 2 (Nrf2), a downstream product of AhR-induced transcription that has antioxidant properties. Dysregulation of AhR is one of the hallmarks of psoriasis, as psoriasis patients have a higher serum concentration of AhR compared to healthy individuals. Treatment of AhR ligands in vitro also results in a gene expression profile that is implicated in the pathogenesis of psoriasis. For instance, AhR activation causes the expansion and differentiation of Th17 and Th22, two major T cells responsible for releasing inflammatory cytokines IL-17 and IL-22.. Additionally, AhR activation also recruits persistent skin resident memory T cells, thus contributing to the chronicity of psoriasis. However, the specific binding of tapinarof to AhR modulates a unique set of genes that are dysregulated in psoriasis, distinctive from other AhR ligands. Further, tapinarof also induces barrier protein expression, such as filaggrin, hornerin, and involucrin, to restore the skin barrier and epidermal function and decrease oxidative stress. It is currently unknown why AhR ligands like tapinarof can reduce psoriatic inflammations in one setting but upregulate inflammatory genes in another setting. It is possible that the anti-inflammatory effect of tapinarof as an AhR agonist might be due to Nrf2. Although Nrf2 is a known downstream effector of AhR, not all AhR agonists activate this pathway. For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin, an AhR agonist, does not show any antioxidant activity after AhR activation. Therefore, it is hypothesized that the dual AhR/Nrf2 action of tapinarof is essential to the effect of tapinarof in treating psoriasis.
Record name Tapinarof
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

3,5-Dihydroxy-4-isopropylstilbene

CAS RN

79338-84-4
Record name 2-(1-Methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79338-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tapinarof [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tapinarof
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5-Dihydroxy-4-isopropyl-trans-stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPINAROF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HW7D0V04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benvitimod
Reactant of Route 2
Reactant of Route 2
Benvitimod
Reactant of Route 3
Reactant of Route 3
Benvitimod
Reactant of Route 4
Reactant of Route 4
Benvitimod
Reactant of Route 5
Benvitimod
Reactant of Route 6
Reactant of Route 6
Benvitimod

Citations

For This Compound
160
Citations
M Ehsan, AU Rehman, F Athar, B Mustafa… - Dermatologic …, 2022 - Wiley Online Library
… Benvitimod is a topical drug that has recently been approved for mild … benvitimod 1.0% with a total of 1925 patients. Our meta-analysis demonstrated that more patients in the benvitimod …
Number of citations: 4 onlinelibrary.wiley.com
L Cai, GH Chen, QJ Lu, M Zheng, YZ Li… - Chinese Medical …, 2020 - mednexus.org
Background: Benvitimod cream, a novel synthetic small molecule, was effective in treating mild-to-moderate plaque psoriasis. We conducted a phase III clinical trial to assess the …
Number of citations: 27 mednexus.org
ST Lu, KA Kelly, SR Feldman - Expert Opinion on …, 2022 - Taylor & Francis
… Benvitimod may serve as a good alternative for psoriatic patients who desire a nonsteroidal topical option. The usefulness of benvitimod may be limited by prior authorizations that …
Number of citations: 2 www.tandfonline.com
L Chen, Y Wu, B Xiao, X Gao, Y Sun - Therapies, 2022 - Elsevier
… benvitimod group achieved PASI 90, PASI 75, PASI 50 and BSA reduction than placebo at Week 12. More patients in benvitimod … benvitimod at different concentrations and frequencies. …
Number of citations: 2 www.sciencedirect.com
Z Cai, Y Zeng, X Shi, X Zhang, H Zhu… - Journal of Dermatological …, 2023 - Elsevier
… This study aimed to determine whether benvitimod could reduce the excessive proliferation … We examined the inhibitory effect of benvitimod on MCM6-mediated proliferation of …
Number of citations: 3 www.sciencedirect.com
L Zhao, X Chen, L Cai, C Zhang… - Journal of clinical …, 2014 - Wiley Online Library
… and pharmacokinetics of benvitimod after topical administration in healthy subjects. … benvitimod could induce certain improvement in patients with plaque psoriasis and that benvitimod …
Number of citations: 24 onlinelibrary.wiley.com
LS Gold, DS Rubenstein, K Peist, P Jain… - Journal of the American …, 2021 - jaad.org
… Furthermore, the tapinarof and benvitimod formulations are being investigated in separate … used in the Chinese benvitimod 1% trial. 5 The pivotal tapinarof and benvitimod trials differ in …
Number of citations: 9 www.jaad.org
J Zhang, L Cai, M Zheng - Journal of the American Academy of …, 2022 - jaad.org
… of 1% benvitimod cream was superior … benvitimod group, which was significantly higher than that in calcipotriol group (38.5%; P \ .05). In the extension trial, treatment with 1% benvitimod …
Number of citations: 5 www.jaad.org
L Zhao, B Zhu, X Chen, G Chen, H Chen, Y Li… - … of Chromatography B, 2012 - Elsevier
… of benvitimod at m/z 253.1→211.0 was used for benvitimod … benvitimod and the IS were quite stable. This method is especially useful for the pharmacokinetic study of benvitimod…
Number of citations: 8 www.sciencedirect.com
YN Zang, J Dao-Li, L Cai, X Chen… - … Journal of Clinical …, 2016 - researchgate.net
… 69 days for 1.0% benvitimod cream, indicating that … benvitimod cream in patients with mild and moderate psoriasis vulgaris. This modeling approach may help choose 1.0% benvitimod …
Number of citations: 15 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.